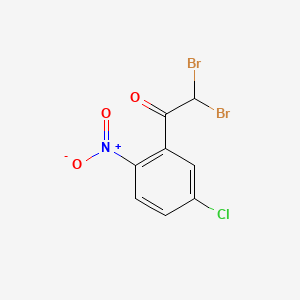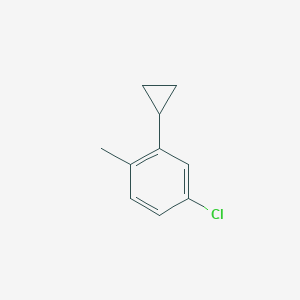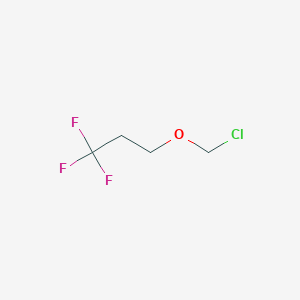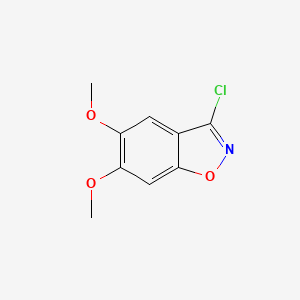
2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4Br2ClNO3. It is a halogenated derivative of ketones and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its distinct structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone typically involves the bromination of 2-chloro-5-nitroacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent such as chloroform or dioxane. The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is stirred continuously to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Major Products Formed
Substitution: Formation of 2-hydroxy-1-(5-chloro-2-nitrophenyl)ethanone or 2-amino-1-(5-chloro-2-nitrophenyl)ethanone.
Reduction: Formation of 2,2-dibromo-1-(5-chloro-2-aminophenyl)ethanone.
Oxidation: Formation of 2,2-dibromo-1-(5-chloro-2-nitrophenyl)acetic acid
Applications De Recherche Scientifique
2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions due to its reactive bromine atoms.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group also plays a role in the compound’s reactivity, participating in redox reactions and influencing the overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dibromo-1-(4-nitrophenyl)ethanone
- 2,2-Dibromo-1-(3-nitrophenyl)ethanone
- 2,2-Dibromo-1-(2-methylphenyl)ethanone
Uniqueness
2,2-Dibromo-1-(5-chloro-2-nitrophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it a versatile compound in synthetic chemistry. The nitro group further adds to its distinct chemical properties, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C8H4Br2ClNO3 |
|---|---|
Poids moléculaire |
357.38 g/mol |
Nom IUPAC |
2,2-dibromo-1-(5-chloro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClNO3/c9-8(10)7(13)5-3-4(11)1-2-6(5)12(14)15/h1-3,8H |
Clé InChI |
NTMCVDPBZAFBDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)C(Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)








